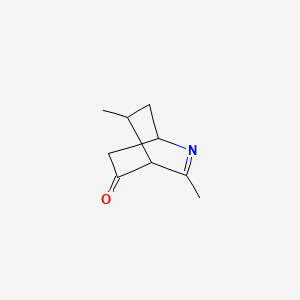
3-Methoxy-3-methyl-2-butanone
Overview
Description
3-Methoxy-3-methyl-2-butanone, also known as MMMB or MMB, is an organic compound with the chemical formula C6H12O2. It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent in the food industry. However, recent scientific research has shown that MMMB has potential applications in various fields, including medicine and biochemistry.
Scientific Research Applications
1. Atmospheric Chemistry
3-Methoxy-3-methyl-1-butanol, closely related to 3-Methoxy-3-methyl-2-butanone, is used as a solvent in various industries and is subject to atmospheric reactions. A study by Aschmann, Arey, & Atkinson (2011) investigated the kinetics and products of its reaction with OH radicals, which is crucial in understanding its environmental impact. This compound reacts with OH radicals to produce acetone, methyl acetate, glycolaldehyde, and 3-methoxy-3-methylbutanal (Aschmann, Arey, & Atkinson, 2011).
2. Protonation Thermochemistry
Bouchoux et al. (2005) conducted a study on the gas-phase basicities of various hydroxy- and methoxycarbonyl compounds, including 3-methoxy-2-butanone. This research is essential for understanding the chemical properties and reactions of these compounds in different environments (Bouchoux et al., 2005).
3. Pharmaceutical Synthesis
Chenhon (2015) described the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate in the production of anti-HCV drug simeprevir, starting from 3-methyl-2-butanone. This highlights its role in the synthesis of important pharmaceutical compounds (Chenhon, 2015).
4. Fruit Fly Attractants
Prabawati, Iskandar, & Suci (2018) synthesized a compound using vanillin, which structurally resembles this compound, to develop a fruit fly attractant. This study demonstrates the potential of such compounds in agricultural applications (Prabawati, Iskandar, & Suci, 2018).
5. Phase Equilibrium Studies
Park, Kim, & Byun (2021) investigated phase equilibria of 3-methoxy-3-methyl-1-butanol with carbon dioxide, providing valuable data for industrial processes that utilize these mixtures (Park, Kim, & Byun, 2021).
6. Electro-Optic Applications
He, Leslie, & Sinicropi (2002) developed a synthesis route for α-hydroxy methyl ketones, highlighting 3-Hydroxy-3-methyl-2-butanone as a precursor in nonlinear optical chromophores. This indicates its potential in electro-optic applications (He, Leslie, & Sinicropi, 2002).
Safety and Hazards
“3-Methoxy-3-methyl-2-butanone” is a flammable liquid and vapor . It can cause irritation to the eyes, nose, throat, upper respiratory tract, and skin . It is advised to keep away from heat/sparks/open flames/hot surfaces and to use explosion-proof electrical/ventilating/lighting equipment . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water .
Properties
IUPAC Name |
3-methoxy-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)6(2,3)8-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDVGAUYQJKBRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190132 | |
| Record name | 2-Butanone, 3-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36687-98-6 | |
| Record name | 2-Butanone, 3-methoxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036687986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 3-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-3-methylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-[oxo-(3-pyridinylmethylamino)methyl]phenyl]-2-furancarboxamide](/img/structure/B1209546.png)










